Phylanthoside
Overview
Description
Preparation Methods
Phylanthoside can be synthesized through various synthetic routes. One common method involves methanolysis, which furnishes the aglycone phyllanthocin . The synthetic strategies towards the total synthesis of phyllanthocin and breynolide, structurally related spiroketal glycoside natural products, have been extensively studied . Industrial production methods typically involve the extraction of the compound from the roots of Phyllanthus acuminatus Vahl, followed by purification processes such as high-performance liquid chromatography (HPLC) .
Chemical Reactions Analysis
Phylanthoside undergoes several types of chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of phyllanthoside can lead to the formation of various oxidized derivatives, while reduction can yield reduced forms of the compound .
Scientific Research Applications
Phylanthoside has a wide range of scientific research applications. In chemistry, it is used as a model compound to study glycoside synthesis and reactions . In biology and medicine, phyllanthoside is studied for its antitumor properties and its ability to inhibit protein synthesis . It has shown cytotoxic effects on various tumor cell lines, including human breast cancer and B16 carcinomas .
Mechanism of Action
Phylanthoside exerts its effects by inhibiting protein synthesis in eukaryotic cells. It binds to ribosomes and interferes with translation elongation, leading to the inhibition of protein synthesis . The exact mechanism of action involves the formation of a covalent bond with the E-site of the ribosome, resulting in irreversible damage . This unique property makes phyllanthoside a potent inhibitor of protein synthesis and a promising antitumor agent .
Comparison with Similar Compounds
Phylanthoside is similar to other protein synthesis inhibitors such as actinomycin D and nagilactone C . it is unique in its ability to form a covalent bond with the E-site of the ribosome, which is not observed with other inhibitors . This unique mechanism of action contributes to its potent antitumor properties and distinguishes it from other similar compounds .
Properties
InChI |
InChI=1S/C40H52O17/c1-19-17-48-40(16-28(19)54-29(43)14-11-24-9-7-6-8-10-24)39(18-49-39)26-13-12-25(15-27(26)57-40)36(47)56-38-35(34(53-23(5)42)31(45)21(3)51-38)55-37-32(46)33(52-22(4)41)30(44)20(2)50-37/h6-11,14,19-21,25-28,30-35,37-38,44-46H,12-13,15-18H2,1-5H3/b14-11+ | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VOTNXJVGRXZYOA-SDNWHVSQSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1COC2(CC1OC(=O)C=CC3=CC=CC=C3)C4(CO4)C5CCC(CC5O2)C(=O)OC6C(C(C(C(O6)C)O)OC(=O)C)OC7C(C(C(C(O7)C)O)OC(=O)C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1COC2(CC1OC(=O)/C=C/C3=CC=CC=C3)C4(CO4)C5CCC(CC5O2)C(=O)OC6C(C(C(C(O6)C)O)OC(=O)C)OC7C(C(C(C(O7)C)O)OC(=O)C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C40H52O17 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
804.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
H2O < 0.1 (mg/mL), C2H5OH > 100 (mg/mL), CHC13 > 100 (mg/mL), DMSO > 100 (mg/mL), CH3OH > 100 (mg/mL), CH2Cl2 > 100 (mg/mL) | |
Record name | PHYLLANTHOSIDE | |
Source | NCI Investigational Drugs | |
URL | http://dtp.nci.nih.gov/NCI-InvestigationalDrugsCI92/328426%20(1992).txt | |
Description | An investigational drug is one that is under study but does not have permission from the U.S. Food and Drug Administration (FDA) to be legally marketed and sold in the United States. NCI provides the investigational drug to the physicians who are participating in clinical trials or TRC protocols. For more information please visit NCI investigational drug website: https://www.cancer.gov/about-cancer/treatment/drugs/investigational-drug-access-fact-sheet | |
CAS No. |
63166-73-4 | |
Record name | Phyllanthoside | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=328426 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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